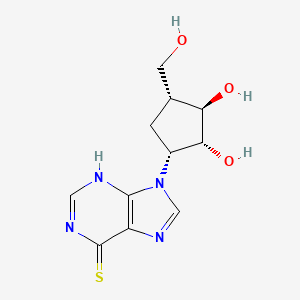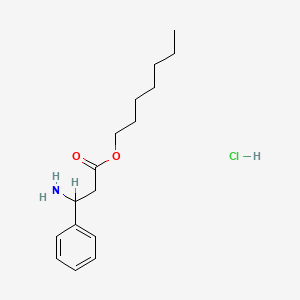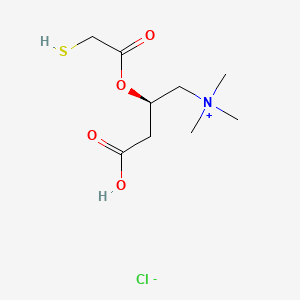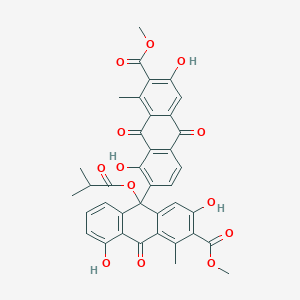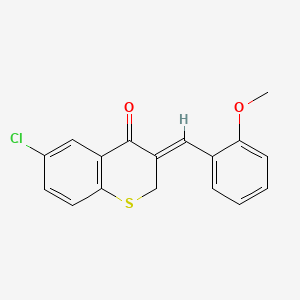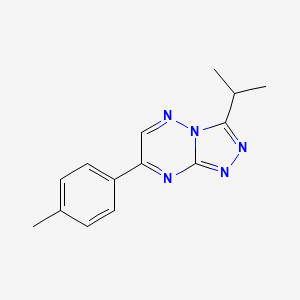
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-(4-methylphenyl)- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the triazine family, which is known for its diverse chemical reactivity and utility in different industrial and pharmaceutical applications.
Preparation Methods
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-(4-methylphenyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazine core, followed by the introduction of the isopropyl and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and aromatic compounds. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dioxane and methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-(4-methylphenyl)- can be compared with other similar compounds in the triazine family, such as:
1,2,4-Triazine: A simpler triazine compound with different reactivity and applications.
1,3,5-Triazine: Another triazine isomer with distinct chemical properties and uses.
Triazolo(4,3-b)triazine derivatives: Various derivatives with different substituents that influence their chemical behavior and applications.
Properties
CAS No. |
86870-02-2 |
|---|---|
Molecular Formula |
C14H15N5 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
7-(4-methylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C14H15N5/c1-9(2)13-17-18-14-16-12(8-15-19(13)14)11-6-4-10(3)5-7-11/h4-9H,1-3H3 |
InChI Key |
QUEAKLMNIRRNQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=NN=C(N3N=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



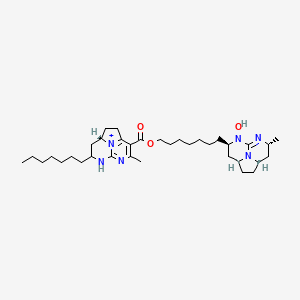
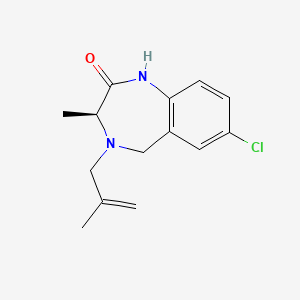
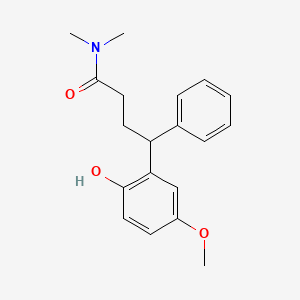
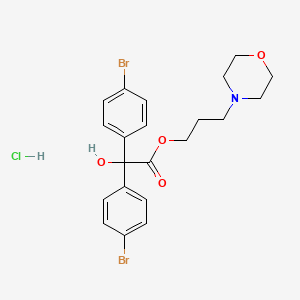
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
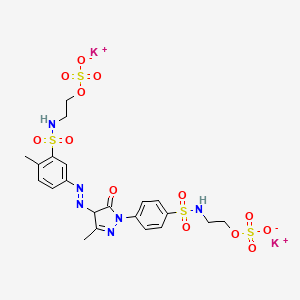
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)

